![molecular formula C17H20FN5O3 B2951508 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049573-19-4](/img/structure/B2951508.png)
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound, including the piperazine and isoxazole moieties, suggest a variety of biological activities, particularly in the realm of neuropharmacology and anti-tubercular agents.
Chemical Structure and Properties
The chemical formula of this compound is C19H22FN5O3, with a molecular weight of approximately 373.41 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may improve its ability to cross the blood-brain barrier.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. The fluorophenyl group is believed to enhance binding affinity to these receptors, potentially modulating their activity and influencing various signal transduction pathways.
Antimicrobial Activity
Recent studies have evaluated the anti-tubercular activity of compounds similar to this compound. For instance, a series of substituted piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM for the most active compounds . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.
Neuropharmacological Effects
In neuropharmacological studies, compounds with similar piperazine structures have shown promise as potential treatments for neurological disorders. For example, derivatives have been tested for their efficacy in inhibiting serotonin reuptake, which is crucial for treating depression and anxiety disorders. The binding affinity and selectivity towards serotonin receptors were evaluated using in vitro assays, indicating that modifications in the piperazine side chain can significantly affect pharmacological outcomes.
Case Study 1: Anti-Tubercular Activity
A study focusing on the synthesis and evaluation of substituted piperazine derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis. One compound demonstrated an IC50 value of 2.18 μM, indicating strong potential for further development as an anti-tubercular agent .
Case Study 2: Neurotransmitter Modulation
Research involving docking studies has shown that derivatives of this compound can effectively bind to serotonin receptors. These studies revealed a competitive inhibition mechanism, suggesting that these compounds could be developed into therapeutic agents for mood disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
Compound Name | IC50 (μM) | Activity Type |
---|---|---|
Compound A | 0.18 | Tyrosinase Inhibitor |
Compound B | 3.73 | Anti-Tubercular |
N1 Compound | 2.18 | Anti-Tubercular |
This table illustrates the varying degrees of biological activity among structurally similar compounds, highlighting the importance of specific functional groups in determining efficacy.
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNZTRKFHLUICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.